3-(5-Bromothiophen-2-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile
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Overview
Description
3-(5-Bromothiophen-2-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
The synthesis of 3-(5-Bromothiophen-2-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile typically involves multiple steps, including bromination, cyclization, and nitrile formation. One common method involves the bromination of thiophene derivatives followed by cyclization with appropriate reagents to form the thieno[2,3-b]pyridine core.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonitrile group can be reduced to primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Cyclization: The compound can undergo intramolecular cyclization to form more complex ring structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(5-Bromothiophen-2-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(5-Bromothiophen-2-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar compounds to 3-(5-Bromothiophen-2-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile include other thieno[2,3-b]pyridine derivatives and bromothiophene-containing compounds. These compounds share similar structural features but may differ in their functional groups, leading to variations in their chemical reactivity and biological activities. Some examples include:
- 4,7-Bis(5-bromothiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine
- 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole
- Tris[4-(5-bromothiophen-2-yl)phenyl]amine
These compounds highlight the diversity and potential of bromothiophene derivatives in various scientific and industrial applications.
Properties
Molecular Formula |
C12H5BrN2O2S2 |
---|---|
Molecular Weight |
353.2 g/mol |
IUPAC Name |
3-(5-bromothiophen-2-yl)-4-hydroxy-6-oxo-7H-thieno[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C12H5BrN2O2S2/c13-8-2-1-7(19-8)6-4-18-12-9(6)10(16)5(3-14)11(17)15-12/h1-2,4H,(H2,15,16,17) |
InChI Key |
BRBXABKDBGYCOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CSC3=C2C(=C(C(=O)N3)C#N)O |
Origin of Product |
United States |
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